4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol
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Overview
Description
4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused heterocyclic ring system, and a phenol group, which is known for its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can also scavenge free radicals, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: Known for its α-glucosidase inhibitory activity.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit various biological activities.
Uniqueness
4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropylanilino group and the phenol group differentiates it from other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C23H23N3O |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[7-methyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C23H23N3O/c1-15(2)17-4-8-19(9-5-17)24-23-22(18-6-10-20(27)11-7-18)25-21-14-16(3)12-13-26(21)23/h4-15,24,27H,1-3H3 |
InChI Key |
MSFOIOOHTPOOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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